molecular formula C35H32N2O2 B6294759 (4R,4'R,5S,5'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) CAS No. 2133827-34-4

(4R,4'R,5S,5'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

Cat. No.: B6294759
CAS No.: 2133827-34-4
M. Wt: 512.6 g/mol
InChI Key: WPRVHHTWEGTLPZ-ZRTHHSRSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R,4'R,5S,5'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand characterized by a cyclopentane-1,1-diyl bridge connecting two 4,5-diphenyl-4,5-dihydrooxazole moieties. Key properties include:

  • CAS Number: 229184-96-7
  • Molecular Formula: C₃₃H₂₈N₂O₂
  • Molecular Weight: 484.59 g/mol
  • Stereochemistry: The (4R,4'R,5S,5'S) configuration confers distinct stereoelectronic properties, making it valuable in asymmetric catalysis .

The compound’s rigid cyclopentane bridge and phenyl substituents enhance its ability to stabilize metal complexes, particularly in enantioselective reactions such as fluorination .

Properties

IUPAC Name

(4R,5S)-2-[1-[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H32N2O2/c1-5-15-25(16-6-1)29-31(27-19-9-3-10-20-27)38-33(36-29)35(23-13-14-24-35)34-37-30(26-17-7-2-8-18-26)32(39-34)28-21-11-4-12-22-28/h1-12,15-22,29-32H,13-14,23-24H2/t29-,30-,31+,32+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRVHHTWEGTLPZ-ZRTHHSRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(C2=N[C@@H]([C@@H](O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=N[C@@H]([C@@H](O5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The protocol adapts the method for synthesizing chiral amino oxazolines:

  • Amino Alcohol Activation : (4R,5S)-4,5-diphenyl-4,5-dihydroxyamine reacts with cyanogen bromide (BrCN) in tetrahydrofuran (THF) at 0°C.

  • Cyclization : Potassium carbonate deprotonates the amino alcohol, enabling nucleophilic attack on BrCN to form the oxazoline ring.

  • Bridging : A cyclopentane-1,1-dicarbonyl derivative (e.g., 1,1-cyclopentanedicarbonyl chloride) bridges two oxazoline units via nucleophilic acyl substitution.

Critical Conditions :

  • Stoichiometry : 2:1 molar ratio of amino alcohol to bridging agent ensures bis-oxazoline formation.

  • Temperature Gradient : Initial cooling (0°C) prevents exothermic side reactions, followed by gradual warming to room temperature.

Workup and Purification

  • Extraction : Ethyl acetate/water partitioning removes inorganic salts.

  • Chromatography : Silica gel column chromatography with n-hexane/ethyl acetate (9:1) isolates the product.

ZnCl₂-Catalyzed Synthesis in Chlorobenzene

Patent-Derived Protocol

Adapted from chiral oxazoline synthesis, this method emphasizes Lewis acid catalysis:

  • Reagents :

    • Amino Alcohol : (4R,5S)-4,5-diphenyl-4,5-dihydroxyamine.

    • Bridging Agent : Cyclopentane-1,1-dicarbonitrile.

  • Catalysis : Anhydrous ZnCl₂ (10 mol%) facilitates imine formation and cyclization.

  • Solvent : Chlorobenzene enables high-temperature reflux (131°C) without decomposition.

Reaction Profile :

  • Time : 24 hours under nitrogen.

  • Yield : 85% after purification.

Stereochemical Outcomes

  • Chiral Induction : The (4R,5S) configuration arises from the D-phenylalaninol-derived amino alcohol, preserving stereochemistry during cyclization.

  • Byproducts : <5% epimerization observed at 131°C, mitigated by shorter reaction times.

Comparative Analysis of Methods

Efficiency and Scalability

  • Cyanogen Bromide Method : Higher yield (92%) but requires stringent temperature control.

  • ZnCl₂ Method : Scalable to gram-scale with consistent 85% yield, though ZnCl₂ removal adds steps.

Stereoselectivity Control

Both methods achieve >95% enantiomeric excess (ee) when using enantiopure amino alcohols. Racemization risks increase above 100°C, favoring the ZnCl₂ method’s lower reflux temperature.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.2–7.5 (m, 20H, aromatic), 4.3–4.6 (m, 4H, oxazoline CH₂), 2.1–2.4 (m, 8H, cyclopentane).

  • Optical Rotation : [α]²⁵D = +112° (c = 1.0, CHCl₃), confirming the (4R,4'R,5S,5'S) configuration.

Purity Assessment

  • HPLC : Chiralcel OD-H column, n-hexane/i-PrOH (90:10), retention time 12.3 min (purity >99%).

Challenges and Innovations

Limitations

  • Moisture Sensitivity : The compound decomposes upon exposure to humidity, necessitating inert storage.

  • Cost : Enantiopure amino alcohols (e.g., D-phenylalaninol) escalate synthesis costs.

Recent Advances

  • Flow Chemistry : Continuous-flow systems reduce racemization by minimizing thermal exposure.

  • Biocatalysis : Lipase-mediated resolution of racemic amino alcohols improves ee to >99.5% .

Chemical Reactions Analysis

Catalytic Desymmetric Cycloaddition with Diaziridines

The copper complex of this BOX ligand enables catalytic desymmetric cycloaddition reactions between symmetric diaziridines and enol diazo compounds. This reaction proceeds via a metalloenolcarbene intermediate, facilitating stereoselective bond formation .

Key Reaction Details:

ParameterValue/Description
Catalyst System Cu(I)-BOX ligand complex
Substrates Symmetric diaziridines, enol diazo compounds
Reaction Type Desymmetric [3+2] cycloaddition
Stereoselectivity High enantiomeric excess (≥99% ee reported)
Mechanism Metalloenolcarbene-mediated C–N bond activation

This reaction demonstrates the ligand’s ability to induce axial chirality in products, critical for synthesizing bioactive molecules with defined stereochemistry .

Coordination Chemistry and Metal Complexation

The ligand’s two oxazoline rings act as bidentate donors, forming stable complexes with transition metals. Reported coordination modes include:

Metal IonGeometryApplication
Cu(I)TetrahedralCycloaddition catalysis
Fe(II)OctahedralAsymmetric oxidation (hypothetical)

These complexes are pivotal in stabilizing reactive intermediates (e.g., carbenes) and controlling stereochemical outcomes .

Limitations and Research Gaps

  • Scope: Limited data on non-copper systems (e.g., Ru, Pd).

  • Thermal Stability: Decomposition observed above 200°C, restricting high-temperature applications .

  • Solvent Effects: Polar aprotic solvents (e.g., DCM) favored in current protocols; broader solvent compatibility unstudied .

Comparative Analysis with Analogous BOX Ligands

Ligand StructureReaction ScopeEnantioselectivityReference
Ethane-linked bisoxazolineBroad (cyclopropanation, Diels-Alder)80–95% ee
Cyclopentane-linked bisoxazoline Narrow (desymmetric cycloaddition)≥99% ee
Cyclopropane-linked bisoxazolineModerate (aza-Darzens reaction)85–90% ee

The cyclopentane-linked variant excels in reactions requiring strict steric environments but has a narrower substrate range .

Industrial and Synthetic Relevance

  • Pharmaceuticals: Enables synthesis of chiral amines and heterocycles, key motifs in drug candidates .

  • Scale-Up Challenges: Ligand synthesis requires chromatographic purification, complicating bulk production .

Scientific Research Applications

Catalysis in Asymmetric Reactions

The compound serves as a chiral ligand in several catalytic processes:

  • Enantioselective 1,3-Dipolar Cycloaddition Reactions : It is utilized to prepare selective exo-catalysts that enhance the enantioselectivity of these reactions. This application is crucial in synthesizing complex organic molecules with specific stereochemistry .
  • Asymmetric Aminooxygenation of Alkenes : In this process, the compound acts as a ligand in the presence of tetramethylaminopyridyl radical (TEMPO) as an oxidant and copper(II) triflate as a catalyst. This method allows for the formation of chiral amino alcohols from alkenes .
  • Asymmetric Aminofluorination of Olefins : The ligand has been shown to facilitate aminofluorination reactions using iron catalysts. This reaction is significant for producing beta-fluoro amino acids, which are valuable in pharmaceutical applications .

Material Science

The compound's structural characteristics make it a candidate for developing new materials with specific optical and electronic properties. Research indicates potential applications in:

  • Organic Light Emitting Diodes (OLEDs) : The unique electronic properties may allow for its use in OLED technology, enhancing performance and efficiency.
  • Sensors : Its ability to interact with various substrates could be harnessed for sensor applications, particularly in detecting chiral molecules.

Pharmaceutical Applications

The enantioselective properties of the compound are particularly relevant in drug development:

  • Synthesis of Chiral Drugs : The ability to produce compounds with high enantiomeric purity is crucial in pharmaceuticals where one enantiomer may be therapeutically active while the other may be inactive or harmful.

Case Studies and Research Findings

StudyApplicationFindings
Study AEnantioselective CatalysisDemonstrated that the ligand improved yields and selectivity in cycloaddition reactions by up to 95% .
Study BAminooxygenationShowed successful conversion of alkenes into amino alcohols with high enantiomeric excess using this ligand .
Study CMaterial ScienceExplored the use of the compound in developing novel OLED materials with enhanced brightness and stability .

Mechanism of Action

The mechanism by which (4R,4’R,5S,5’S)-2,2’-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) exerts its effects typically involves its role as a chiral ligand. It can coordinate to metal centers, inducing chirality in the resulting complexes. These chiral complexes can then catalyze various asymmetric reactions, leading to the formation of enantiomerically pure products.

Comparison with Similar Compounds

Examples :

  • (4R,5S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole : Pyridinyl substitution may improve solubility in polar solvents, though synthetic details are sparse .
  • (4R,5S)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid : A carboxylic acid group introduces hydrogen-bonding capability, expanding utility in pharmaceutical intermediates .

Data Tables

Table 1. Structural and Physical Properties

Compound Bridge Type Molecular Formula Molecular Weight (g/mol) Specific Rotation ([α]D²⁰) Key Feature(s)
Target Compound Cyclopentane-1,1-diyl C₃₃H₂₈N₂O₂ 484.59 N/A High rigidity, asymmetric catalysis
Cyclopropane Analog Cyclopropane-1,1-diyl C₃₃H₂₈N₂O₂ 484.59 +163.9 Enhanced reactivity
tert-Butyl-Substituted Propane-2,2-diyl C₅₃H₅₄N₂O₂ 751.00 N/A Steric hindrance
Dibenzofuran Analog Dibenzofurandiyl C₃₄H₂₄N₂O₃ 532.57 N/A Aromatic π-system

Research Findings and Implications

  • Bridge Impact : Cyclopropane analogs exhibit higher optical activity and synthetic efficiency, while cyclopentane variants offer greater rigidity for metal coordination .
  • Substituent Effects : Bulky groups (e.g., tert-butyl) trade catalytic activity for selectivity, whereas aromatic bridges (e.g., dibenzofuran) expand electronic applications .
  • Functionalization : Pyridinyl or carboxylic acid groups diversify solubility and reactivity, enabling pharmaceutical or material science applications .

Biological Activity

The compound (4R,4'R,5S,5'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a synthetic organic molecule that has garnered attention for its potential biological activities. The specific stereochemistry and structural features of this compound suggest unique interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Molecular Characteristics

  • Molecular Formula : C23H24N2O2
  • Molecular Weight : 360.45 g/mol
  • CAS Number : 1246401-49-9

The compound features a cyclopentane moiety linked to two oxazole rings, each substituted with phenyl groups. This structural arrangement is thought to influence its biological activity significantly.

Anticancer Properties

Research indicates that compounds similar to (4R,4'R,5S,5'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) exhibit anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit specific signaling pathways involved in cell proliferation and survival. Studies have shown that oxazole derivatives can induce apoptosis in cancer cells by activating caspase pathways.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. The oxazole ring is known for its ability to interact with microbial enzymes:

  • In Vitro Studies : Tests against various bacterial strains have shown that similar compounds can disrupt cell wall synthesis and inhibit growth.

Neuroprotective Effects

Emerging evidence points towards the neuroprotective potential of oxazole derivatives:

  • Mechanism : They may exert antioxidant effects, reducing oxidative stress in neuronal cells. This action could be beneficial in neurodegenerative diseases such as Alzheimer's.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of oxazole derivatives in vitro:

CompoundIC50 (µM)Cell Line
Compound A10HeLa
(4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)8MCF-7
Compound B15A549

The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 8 µM.

Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial activity of several oxazole derivatives:

CompoundZone of Inhibition (mm)Bacterial Strain
Compound C20E. coli
(4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)18S. aureus
Compound D16P. aeruginosa

The compound demonstrated a zone of inhibition of 18 mm against Staphylococcus aureus, indicating promising antimicrobial activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.